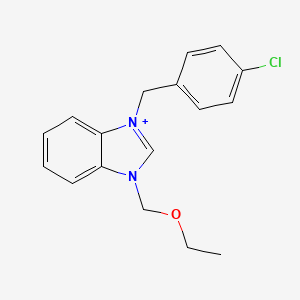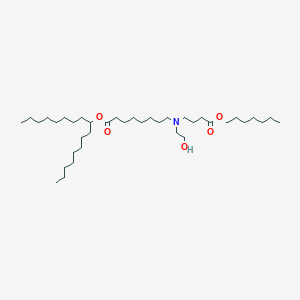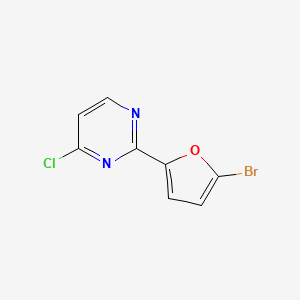![molecular formula C13H8Cl2FNO5S B13358612 Benzenesulfonylfluoride, 2-chloro-3-[(2-chloro-4-nitrophenoxy)methyl]- CAS No. 30885-49-5](/img/structure/B13358612.png)
Benzenesulfonylfluoride, 2-chloro-3-[(2-chloro-4-nitrophenoxy)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride is an organic compound that belongs to the class of aromatic sulfonyl fluorides. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride typically involves multiple steps, including halogenation, nitration, and sulfonylation reactions. One common synthetic route starts with the chlorination of benzene derivatives, followed by nitration to introduce the nitro group. The final step involves the sulfonylation reaction using sulfonyl fluoride reagents under controlled conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and reagent concentrations are meticulously controlled to ensure high yield and purity. The use of catalysts and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-Chloro-3-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and sulfonyl fluoride.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring, using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of substituted aromatic compounds.
Reduction: Formation of aromatic amines.
Oxidation: Formation of aromatic ketones or carboxylic acids.
科学的研究の応用
2-Chloro-3-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition due to its ability to form covalent bonds with active site residues.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Chloro-3-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the sulfonyl fluoride group, which can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition. The molecular targets often include serine and cysteine residues in the active sites of enzymes.
類似化合物との比較
Similar Compounds
2-Chloro-4-nitrophenol: Similar in structure but lacks the sulfonyl fluoride group.
2-Chloro-4-nitroanisole: Contains a methoxy group instead of the sulfonyl fluoride group.
2-Chloro-4-fluorotoluene: Similar halogenation pattern but different functional groups.
Uniqueness
2-Chloro-3-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride is unique due to the presence of both the sulfonyl fluoride and nitro groups, which confer distinct reactivity and potential for diverse applications in chemical synthesis and biological studies.
特性
CAS番号 |
30885-49-5 |
|---|---|
分子式 |
C13H8Cl2FNO5S |
分子量 |
380.2 g/mol |
IUPAC名 |
2-chloro-3-[(2-chloro-4-nitrophenoxy)methyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C13H8Cl2FNO5S/c14-10-6-9(17(18)19)4-5-11(10)22-7-8-2-1-3-12(13(8)15)23(16,20)21/h1-6H,7H2 |
InChIキー |
IXUURJICPOVCAA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)F)Cl)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-cyanocyclohexyl)-2-{[4-(2-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B13358545.png)

![N-{4-[2-(dimethylamino)ethoxy]phenyl}-3-(4-hydroxyquinazolin-2-yl)propanamide](/img/structure/B13358549.png)
![ethyl 2-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13358555.png)
![N-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13358559.png)




![N-(2-Cyano-3-methylbutan-2-yl)-2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13358598.png)
![6-(2-Bromophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358605.png)

![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)-4-methoxyphenyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B13358618.png)
